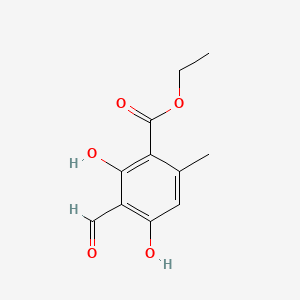

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate

Vue d'ensemble

Description

L'hématommate d'éthyle, également connu sous le nom d'éthyl 3-formyl-2,4-dihydroxy-6-méthylbenzoate, est un composé naturel présent dans certains lichens. Il s'agit d'un dérivé de l'acide benzoïque et sa formule moléculaire est C₁₁H₁₂O₅.

Applications De Recherche Scientifique

Ethyl hematommate has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of ester hydrolysis and transesterification reactions.

Safety and Hazards

Méthodes De Préparation

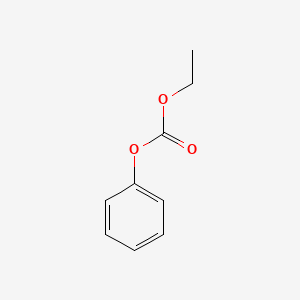

L'hématommate d'éthyle peut être synthétisé par hydrolyse de l'atranorine, un composé dérivé des lichens. Le processus implique l'ébullition de l'atranorine dans de l'éthanol pendant quelques heures, ce qui conduit à la formation d'hématommate d'éthyle et de β-orcinol carboxylate de méthyle . Une autre méthode implique la transestérification de l'orsellinate d'éthyle, qui produit de l'hématommate d'éthyle en quantités satisfaisantes

Analyse Des Réactions Chimiques

L'hématommate d'éthyle subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former divers produits d'oxydation, en fonction des réactifs et des conditions utilisés.

Réduction : L'hématommate d'éthyle peut être réduit pour former les alcools correspondants ou d'autres dérivés réduits.

Substitution : Il peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les alcools. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'hématommate d'éthyle a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans des études d'hydrolyse d'ester et de réactions de transestérification.

Mécanisme d'action

Le mécanisme d'action de l'hématommate d'éthyle implique principalement son activité antioxydante. Il élimine les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs. Cette activité est attribuée à la présence de groupes hydroxyles phénoliques dans sa structure, qui peuvent donner des atomes d'hydrogène pour neutraliser les radicaux libres . Les cibles moléculaires et les voies impliquées dans son action antioxydante comprennent l'inhibition de la peroxydation lipidique et la modulation des voies de signalisation cellulaire liées au stress oxydatif .

Mécanisme D'action

The mechanism of action of ethyl hematommate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This activity is attributed to the presence of phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals . The molecular targets and pathways involved in its antioxidant action include lipid peroxidation inhibition and modulation of cellular signaling pathways related to oxidative stress .

Comparaison Avec Des Composés Similaires

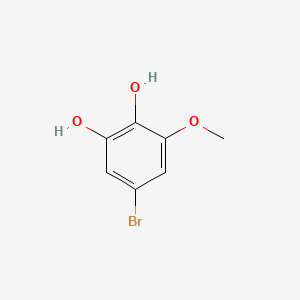

L'hématommate d'éthyle est similaire à d'autres dérivés de l'acide benzoïque, tels que :

Hématommate de méthyle : Un autre ester de l'acide hématommique, ne différant que par le groupe alkyle attaché au groupe fonctionnel ester.

Atranol : Un composé apparenté possédant des propriétés antioxydantes similaires.

Chloroatranol : Un dérivé chloré de l'atranol avec une activité antioxydante accrue.

L'hématommate d'éthyle est unique en raison de sa structure ester spécifique, qui influence sa réactivité et sa solubilité. Ses propriétés antioxydantes sont comparables à celles d'autres composés similaires, mais ses applications spécifiques et son efficacité peuvent varier en fonction de sa structure chimique .

Propriétés

IUPAC Name |

ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-3-16-11(15)9-6(2)4-8(13)7(5-12)10(9)14/h4-5,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXJGSHUVDWZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1C)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398112 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-14-5 | |

| Record name | Ethyl hematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

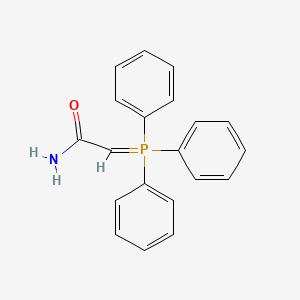

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)

![1-[(2S)-2-(3-Pyridinyl)-1-pyrrolidinyl]-1-hexanone](/img/structure/B3052145.png)